4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Overview
Description
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline are heme cristallization and human prostate LNCaP tumor cells . The compound has been evaluated for its in vitro antimalarial and anticancer activity .
Mode of Action
This compound interacts with its targets by inhibiting heme cristallization, which is a key mechanism in antimalarial activity . It also exhibits a cytotoxic effect against human prostate LNCaP tumor cells .
Biochemical Pathways
It is known that the compound interferes with heme cristallization, a crucial process in the life cycle of malaria parasites . Its anticancer activity is likely related to its cytotoxic effect on tumor cells .
Pharmacokinetics
The compound’s interaction with hiv reverse transcriptase, a target of relevance for developing new therapeutics against aids, has been predicted through computational studies . These studies also investigated the drug-likeness of the compound by computing the physico-chemical properties that are important for the pharmacokinetic profile .
Result of Action
The most active compounds derived from this compound displayed inhibitory values against heme cristallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50 % as an antimalarial mechanism . They also showed a cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL against human prostate LNCaP tumor cells .
Action Environment
It is known that the compound’s activity can be affected by the specific conditions of the biological environment in which it is applied .
Biochemical Analysis
Biochemical Properties
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of heme crystallization enzymes, which is crucial in antimalarial activity . Additionally, it binds to specific proteins involved in cellular signaling pathways, thereby modulating their activity. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the enzyme heme polymerase, which is essential for the survival of malaria parasites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and increased apoptosis . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound tends to accumulate in organelles such as lysosomes and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound is often localized in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline typically involves the reaction of 7-chloro-4-hydroxyquinoline with 3-fluoroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.
Uniqueness
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline is unique due to the presence of both a chloroquinoline and a fluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNSWGXNBFVTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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